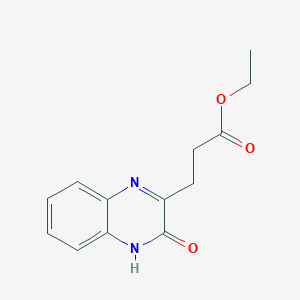
Ethyl 3-(1,2-dihydro-2-oxoquinoxalin-3-yl)propanoate
Overview
Description
Ethyl 3-(1,2-dihydro-2-oxoquinoxalin-3-yl)propanoate is a quinoxaline derivative with a molecular formula of C13H14N2O3. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,2-dihydro-2-oxoquinoxalin-3-yl)propanoate typically involves the condensation of aryl-1,2-diamines with 1,2-dicarbonyl compounds. One common method includes the reaction of ethyl acetoacetate with o-phenylenediamine under acidic conditions to form the quinoxaline ring, followed by esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,2-dihydro-2-oxoquinoxalin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated quinoxaline derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Major Products Formed
The major products formed from these reactions include quinoxaline-2,3-dione, dihydroquinoxaline derivatives, and various substituted quinoxaline compounds .
Scientific Research Applications
Ethyl 3-(1,2-dihydro-2-oxoquinoxalin-3-yl)propanoate has numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoxaline derivatives.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is used in the production of dyes, organic semiconductors, and electroluminescent materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(1,2-dihydro-2-oxoquinoxalin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline ring can bind to active sites of enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2,3-dione: Known for its use in medicinal chemistry as an enzyme inhibitor.
Dihydroquinoxaline derivatives: These compounds have applications in the development of pharmaceuticals and agrochemicals.
Substituted quinoxalines: These are used in various industrial applications, including the production of dyes and organic semiconductors.
Uniqueness
Ethyl 3-(1,2-dihydro-2-oxoquinoxalin-3-yl)propanoate is unique due to its specific ester functional group, which enhances its solubility and reactivity compared to other quinoxaline derivatives. This makes it particularly valuable in synthetic chemistry and drug development.
Properties
IUPAC Name |
ethyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-12(16)8-7-11-13(17)15-10-6-4-3-5-9(10)14-11/h3-6H,2,7-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMCYNMZRABKGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NC2=CC=CC=C2NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














